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molecular formula C19H23BO3 B8287931 2-Methyl-4-(4,4,5,5-tetrametyl-1,3,2-dioxaborolan-2-yl)phenyl phenyl ether

2-Methyl-4-(4,4,5,5-tetrametyl-1,3,2-dioxaborolan-2-yl)phenyl phenyl ether

Cat. No. B8287931
M. Wt: 310.2 g/mol
InChI Key: ZYSCLZVCEHHUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713474B2

Procedure details

The title compound was prepared in a 77% from 4-bromo-2-methyl-1-phenoxybenzene in a similar manner to that described for the preparation 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile: 1H NMR (DMSO-d6, 400 MHz) δ 7.67(s, 1H), 7.50(d, 1H), 7.38(t, 2H), 7.14(t, 1H), 6.94(d, 2H), 6.80(d, 1H), 2.21(t, 3H); TLC (heptane/ethyl acetate 9:1) Rf0.6.
Name
4-bromo-2-methyl-1-phenoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC(OC2C=CC=CC=2)=C(C)C=1.[O:16]([C:23]1[CH:30]=[CH:29][C:28]([B:31]2[O:35][C:34]([CH3:37])([CH3:36])[C:33]([CH3:39])([CH3:38])[O:32]2)=[CH:27][C:24]=1[C:25]#N)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCCCCCC.C(OCC)(=O)C>[C:17]1([O:16][C:23]2[CH:30]=[CH:29][C:28]([B:31]3[O:35][C:34]([CH3:36])([CH3:37])[C:33]([CH3:39])([CH3:38])[O:32]3)=[CH:27][C:24]=2[CH3:25])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
4-bromo-2-methyl-1-phenoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC1=CC=CC=C1)C
Step Two
Name
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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